molecular formula C23H18N2O2 B13370021 phenyl 2-(3-phenyl-1H-[1]benzofuro[3,2-c]pyrazol-1-yl)ethyl ether

phenyl 2-(3-phenyl-1H-[1]benzofuro[3,2-c]pyrazol-1-yl)ethyl ether

Cat. No.: B13370021
M. Wt: 354.4 g/mol
InChI Key: MCSYSWVZAYTQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether is a complex organic compound that belongs to the class of benzofuro-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(2-phenoxyethyl)-3-phenyl-[1]benzofuro[3,2-c]pyrazole

InChI

InChI=1S/C23H18N2O2/c1-3-9-17(10-4-1)21-23-22(19-13-7-8-14-20(19)27-23)25(24-21)15-16-26-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

MCSYSWVZAYTQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2OC4=CC=CC=C43)CCOC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether involves its interaction with specific molecular targets and pathways. For example, in anticancer studies, the compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key amino acids in the active site of the target protein, thereby blocking its activity.

Comparison with Similar Compounds

Phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether can be compared with other benzofuro-pyrazole derivatives, such as:

The uniqueness of phenyl 2-(3-phenyl-1H-1benzofuro[3,2-c]pyrazol-1-yl)ethyl ether lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.